molecular formula C8H11BrN2S B1466611 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine CAS No. 1498445-80-9

1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine

Cat. No. B1466611
CAS RN: 1498445-80-9
M. Wt: 247.16 g/mol
InChI Key: NAVKMLVUJIVYCN-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, also known as 5-BMA, is an organic compound that has a variety of applications in scientific research. It is a member of the azetidin-3-amines family, and is characterized by its five-membered ring structure containing a nitrogen atom and a bromine atom. 5-BMA has been studied extensively in both academic and industrial research, and is used in a variety of fields such as biochemistry, pharmacology, and drug discovery.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Benzimidazole Derivatives : Novel azetidin-2-ones have been synthesized, including derivatives involving 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, which demonstrated potential as antimicrobial agents (Ansari & Lal, 2009).

  • Antibacterial and Antifungal Evaluation : 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which include structures related to 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, were found to possess significant antibacterial and antifungal activities (Sharma et al., 2022).

Antidepressant and Nootropic Agents

  • Schiff’s Bases and 2-Azetidinones : The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. These compounds include analogues related to 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine (Thomas et al., 2016).

Asymmetric Catalysis

  • Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition to aldehydes, demonstrating the potential of azetidine derivatives, including 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, in asymmetric synthesis (Wang et al., 2008).

Anti-Inflammatory Activity

  • Synthesis of Azetidin-2-one Derivatives : The synthesis of new azetidine-2-one derivatives of 1H-benzimidazole, which are structurally related to 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine, showed promising anti-inflammatory activity (Noolvi et al., 2014).

properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVKMLVUJIVYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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